molecular formula C24H25NO2 B4328964 1-(biphenyl-4-yloxy)-3-(2-methyl-2,3-dihydro-1H-indol-1-yl)propan-2-ol

1-(biphenyl-4-yloxy)-3-(2-methyl-2,3-dihydro-1H-indol-1-yl)propan-2-ol

Cat. No. B4328964
M. Wt: 359.5 g/mol
InChI Key: YNTDVDRZBUZHJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds often involves complex chemical reactions. For example, the synthesis of (S)-1-(1H-indol-4-yloxy)-3-[4-(3-methoxyphenyl)-4-hydroxypiperidin-1-yl)-propan-2-ol, a compound with comparable structure, required a multi-step process starting from (L)-serine. This process involved deamination, esterification, and protection, leading to the creation of a chiral and radiolabeled building block, which was then coupled with 4-hydroxyindole and 4-(3-methoxyphenyl)-4-hydroxypiperidine to give the final product with high radiochemical purity (Czeskis, 1998).

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated using techniques such as X-ray diffraction. For instance, the crystal structures of chalcone derivatives, which share a common feature of a prop-2-en-1-one group, revealed significant insights into their molecular geometry, including dihedral angles and intramolecular hydrogen bonding, which are crucial for understanding their chemical behavior (Salian et al., 2018).

Chemical Reactions and Properties

The chemical behavior of such compounds can be diverse, involving various types of reactions. For example, the synthesis and evaluation of certain indole derivatives demonstrated potent antifungal activity, indicating that their chemical reactions with biological targets can lead to significant biological properties (Guillon et al., 2009).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystal structure, play a crucial role in their application and behavior in different environments. The synthesis and crystal structure analysis of specific derivatives provide valuable information on their interaction potential and stability under various conditions (Li et al., 2015).

properties

IUPAC Name

1-(2-methyl-2,3-dihydroindol-1-yl)-3-(4-phenylphenoxy)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO2/c1-18-15-21-9-5-6-10-24(21)25(18)16-22(26)17-27-23-13-11-20(12-14-23)19-7-3-2-4-8-19/h2-14,18,22,26H,15-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNTDVDRZBUZHJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1CC(COC3=CC=C(C=C3)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methylindolinyl)-1-(4-phenylphenoxy)propan-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(biphenyl-4-yloxy)-3-(2-methyl-2,3-dihydro-1H-indol-1-yl)propan-2-ol
Reactant of Route 2
Reactant of Route 2
1-(biphenyl-4-yloxy)-3-(2-methyl-2,3-dihydro-1H-indol-1-yl)propan-2-ol
Reactant of Route 3
1-(biphenyl-4-yloxy)-3-(2-methyl-2,3-dihydro-1H-indol-1-yl)propan-2-ol
Reactant of Route 4
1-(biphenyl-4-yloxy)-3-(2-methyl-2,3-dihydro-1H-indol-1-yl)propan-2-ol
Reactant of Route 5
1-(biphenyl-4-yloxy)-3-(2-methyl-2,3-dihydro-1H-indol-1-yl)propan-2-ol
Reactant of Route 6
1-(biphenyl-4-yloxy)-3-(2-methyl-2,3-dihydro-1H-indol-1-yl)propan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.